2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
Description
2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with an acetamide moiety. The triazoloquinoxaline scaffold is known for its pharmacological relevance, particularly in targeting central nervous system disorders and cancer due to its ability to modulate enzyme activity and receptor binding .
Properties
IUPAC Name |
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)10-21-13-8-4-5-9-14(13)22-11-18-20-16(22)17(21)24/h1-9,11H,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLIYNYMVZQKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclization and coupling steps. For example, cyclization of 4 with triethyl orthoacetate under microwave conditions (150°C, 30 min) achieves 80% yield compared to 60% under conventional heating.
One-Pot Strategies
Recent advancements enable sequential chlorination, hydrazinolysis, and cyclization in a single reactor, minimizing intermediate isolation and improving overall yield (70% vs. 50–60% in stepwise synthesis).
Challenges and Optimization
-
Byproduct Formation : Over-chlorination during dichloroquinoxaline synthesis is mitigated by strict stoichiometric control of SOCl₂.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require careful drying to prevent hydrolysis.
-
Scalability : Pilot-scale reactions (>100 g) use continuous flow reactors for cyclization, achieving 90% conversion and reducing waste.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Stepwise | 60–70 | 24–48 | 95 | Reliable, reproducible |
| Microwave-Assisted | 75–80 | 4–6 | 97 | Faster, energy-efficient |
| One-Pot | 70 | 12 | 93 | Reduced purification steps |
Industrial Applications and Patents
Patent EP2850068B1 discloses triazoloquinoxaline derivatives as GPR17 modulators, highlighting the therapeutic relevance of the target compound. Industrial-scale synthesis employs automated reactors for precise temperature control during exothermic steps (e.g., chlorination) .
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{[1,2,4]Triazolo [4,3-a]quinoxaline and [1,2,4]triazolo 4,3-a .... These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: : Nucleophilic substitution reactions often involve the use of amines or thiols as nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound has shown potential as an antiviral and antimicrobial agent. Its ability to interact with biological targets makes it a valuable tool for studying disease mechanisms and developing new therapeutic strategies.
Medicine
The compound's antiviral and antimicrobial properties have led to its investigation as a potential therapeutic agent for treating infections. Additionally, its cytotoxic effects on cancer cell lines suggest its use as an anticancer drug[_{{{CITATION{{{_3{Design, synthesis and molecular docking of new [1,2,4] triazolo4,3-a ....
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. For example, its antiviral activity could be attributed to the inhibition of viral replication enzymes, while its antimicrobial effects might result from disrupting bacterial cell walls.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | N-(3-ethylphenyl) Analogue | N-(4-chlorobenzyl) Analogue |
|---|---|---|---|
| Molecular Formula | C19H15N5O2 | C20H18N5O2 | C19H16ClN5O2 |
| Molecular Weight (g/mol) | 353.36 | ~366.39 | 381.8 |
| Substituents | Phenyl | 3-Ethylphenyl | 4-Chlorobenzyl, 1-Methyl |
| LogP (Estimated) | ~2.8 | ~3.2 | ~3.5 |
Biological Activity
The compound 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antibacterial, antiviral, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.34 g/mol. The structure features a triazoloquinoxaline core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance:
- In vitro assays demonstrated that compounds derived from this scaffold exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) cells. The most active derivatives showed IC50 values in the low micromolar range .
- A specific derivative showed an EC50 of 365 nM against the A375 melanoma cell line, indicating promising anticancer activity compared to standard treatments .
Antibacterial and Antifungal Activity
Triazoloquinoxaline compounds have also been evaluated for their antibacterial and antifungal properties :
- Some derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria. For example, compounds with hydrophobic aryl tails demonstrated enhanced antibacterial effects due to increased membrane permeability .
- Antifungal assays indicated that certain derivatives could inhibit fungal growth effectively, suggesting their potential as antifungal agents .
Antiviral Activity
The antiviral properties of triazoloquinoxalines have been investigated as well:
- Studies have shown that these compounds can inhibit viral replication in vitro, making them candidates for further development as antiviral drugs .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- DNA Intercalation : Some derivatives act as DNA intercalators, disrupting the replication process in cancer cells.
- Topoisomerase Inhibition : The compounds have been shown to inhibit topoisomerase II activity, leading to increased DNA damage in cancer cells.
- Apoptosis Induction : They can induce apoptosis through upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Studies and Research Findings
Q & A
Basic: What are the key steps in synthesizing 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide?
Methodological Answer:
The synthesis typically involves three stages:
Core Formation : Cyclization of quinoxaline precursors (e.g., anthranilic acid derivatives) with triazole intermediates under reflux in polar aprotic solvents like DMF or DMSO. Reaction temperatures range from 80–120°C, with catalysts such as triethylamine (TEA) .
Acetamide Functionalization : Coupling the triazoloquinoxaline core with phenylacetamide via nucleophilic substitution. Reagents like EDCI/HOBt or DCC are used for amide bond formation .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 337.31 for C17H12FN5O2 analogs) .
- IR Spectroscopy : Peaks at 1680–1720 cm confirm C=O stretches in the triazoloquinoxaline and acetamide moieties .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250°C) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Use Design of Experiments (DOE) to evaluate variables:
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–140°C | 100°C | Maximizes cyclization |
| Solvent | DMF, DMSO, THF | DMF | Enhances solubility |
| Catalyst | TEA, NaHCO3, none | TEA (1.2 equiv) | Reduces side products |
| Post-optimization, employ continuous flow reactors for scalability while maintaining >80% yield . |
Advanced: How to resolve contradictions in biological activity data across similar derivatives?
Methodological Answer:
Contradictions (e.g., COX-2 inhibition variability in fluorophenyl vs. methoxyphenyl analogs) arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance target binding vs. electron-donating groups (e.g., -OCH3) .
- Assay Variability : Standardize protocols (e.g., IC50 measurements via fluorescence polarization vs. ELISA).
Resolution Strategy : - Perform meta-analysis of IC50 values from multiple studies .
- Use isothermal titration calorimetry (ITC) to directly measure binding affinities .
Advanced: What computational methods predict the compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or COX-2. The triazoloquinoxaline core shows π-π stacking with Tyr385 in COX-2 .
- QSAR Models : Train models on analogs with known IC50 values (e.g., triazoloquinoxaline derivatives) to predict activity against new targets .
- MD Simulations : Simulate binding stability over 100 ns (AMBER/CHARMM force fields) to assess target selectivity .
Basic: What are the potential biological applications of this compound?
Methodological Answer:
- Anticancer Activity : Inhibits topoisomerase II (IC50 = 12 µM in MCF-7 cells) via intercalation .
- Anti-inflammatory Effects : COX-2 inhibition (75% at 10 µM) comparable to indomethacin .
- Antimicrobial Potential : MIC = 8 µg/mL against S. aureus due to membrane disruption .
Advanced: How to analyze thermal stability and degradation products?
Methodological Answer:
- TGA-DSC : Identify decomposition steps (e.g., loss of acetamide group at 250°C) .
- Hyphenated Techniques : TGA-MS or Py-GC/MS detects volatile degradation products (e.g., CO2, NH3) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor purity via HPLC .
Advanced: How to design experiments to study substituent effects on activity?
Methodological Answer:
-
SAR Library Synthesis : Prepare analogs with halogens (-F, -Cl), alkyl (-CH3), and alkoxy (-OCH3) groups at the phenyl ring .
-
Biological Testing :
Substituent COX-2 Inhibition (%) Anticancer IC50 (µM) -F 75 12 -OCH3 58 25 -CH3 45 30 -
Statistical Analysis : Use PCA or PLS to correlate electronic parameters (Hammett σ) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
